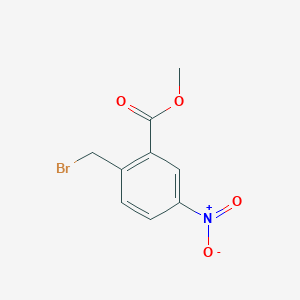

Methyl 2-(bromomethyl)-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)8-4-7(11(13)14)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEABYNRBPCSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561622 | |

| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90725-68-1 | |

| Record name | Benzoic acid, 2-(bromomethyl)-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90725-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-5-nitrobenzoate is a key organic intermediate of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-deficient nitro-substituted aromatic ring, makes it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides an in-depth, scientifically grounded overview of the synthesis of this compound, focusing on practical laboratory procedures, mechanistic insights, and critical safety considerations.

Synthesis of the Precursor: Methyl 2-methyl-5-nitrobenzoate

The synthesis of the target molecule commences with the preparation of its immediate precursor, Methyl 2-methyl-5-nitrobenzoate. This can be efficiently achieved through two primary routes: the esterification of 2-methyl-5-nitrobenzoic acid or the nitration of methyl 2-methylbenzoate. The choice of route often depends on the availability of the starting materials.

Route A: Fischer Esterification of 2-methyl-5-nitrobenzoic Acid

This classic method involves the acid-catalyzed reaction of 2-methyl-5-nitrobenzoic acid with methanol.[1]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-5-nitrobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 2-methyl-5-nitrobenzoate. Further purification can be achieved by recrystallization or column chromatography.

Route B: Nitration of Methyl 2-methylbenzoate

This route involves the electrophilic aromatic substitution of methyl 2-methylbenzoate using a nitrating agent.[2] The directing effects of the methyl (ortho, para-directing) and the ester (meta-directing) groups on the aromatic ring guide the incoming nitro group to the 5-position.[2]

Reaction Scheme:

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

-

Reaction Setup: Dissolve methyl 2-methylbenzoate in concentrated sulfuric acid in a round-bottom flask, and cool the mixture in an ice-water bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of methyl 2-methylbenzoate, maintaining a low temperature (typically below 15°C) to control the reaction and minimize side-product formation.[3][4]

-

Quenching: After the addition is complete, allow the reaction to stir for a short period before pouring it carefully onto crushed ice.

-

Isolation and Purification: The precipitated solid, crude Methyl 2-methyl-5-nitrobenzoate, is collected by vacuum filtration, washed with cold water, and then with a cold sodium bicarbonate solution to remove acidic impurities.[2] The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Core Synthesis: Benzylic Bromination to Yield this compound

The pivotal step in the synthesis is the selective bromination of the benzylic methyl group of Methyl 2-methyl-5-nitrobenzoate. This is typically achieved via a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).[5]

Mechanistic Insight

The reaction proceeds through a classic free-radical mechanism:

-

Initiation: The radical initiator (AIBN) decomposes upon heating to generate radicals. These radicals then react with NBS to produce a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical. The succinimidyl radical can then propagate the chain. Alternatively, the HBr formed can react with NBS to produce a low concentration of molecular bromine (Br₂), which then reacts with the benzylic radical.[6][7]

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| Methyl 2-methyl-5-nitrobenzoate | 195.16 | - |

| N-Bromosuccinimide (NBS) | 177.98 | - |

| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | - |

| Carbon Tetrachloride (CCl₄) or Acetonitrile | 153.82 | 1.594 |

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-nitrobenzoate in a suitable anhydrous solvent, such as carbon tetrachloride or acetonitrile.[5]

-

Reagent Addition: Add N-bromosuccinimide (typically 1.1-1.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the reaction mixture to reflux. The reaction is often initiated by the application of heat or irradiation with a UV lamp. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons (-CH₂Br), and the methyl ester protons (-OCH₃). The benzylic protons will appear as a characteristic singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the benzylic carbon, and the methyl ester carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observable. A GC-MS method has been developed for the trace level determination of this compound.[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, and C-Br stretch. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Safety and Handling

Bromomethyl compounds are often lachrymatory and toxic, and appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Nitration of methyl benzoate | Resource. (n.d.). RSC Education. Retrieved from [Link]

-

Nitration of Methyl Benzoate. (2024, August 13). YouTube. Retrieved from [Link]

-

Synthesis of the 5-methyl-2-nitrobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

- Process for preparing nitro benzoic acid alkyl esters. (n.d.). Google Patents.

-

how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Methyl 2-bromo-5-nitrobenzoate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2 Methyl 5 Nitro Benzoic Acid Methyl Ester. (n.d.). Cenmed Enterprises. Retrieved from [Link]

-

m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Process for benzylic bromination. (n.d.). Google Patents.

-

10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). YouTube. Retrieved from [Link]

-

10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from [Link]

- Process for synthesis of lenalidomide. (n.d.). Google Patents.

-

Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

-

development and validation of gc-ms method for the trace level determination of potential genotoxic. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

"Methyl 2-(bromomethyl)-5-nitrobenzoate chemical properties"

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2-(bromomethyl)-5-nitrobenzoate

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Identified by its CAS Number 90725-68-1, this molecule serves as a versatile synthetic intermediate. Its structure incorporates three key functional groups—a reactive benzyl bromide, an electron-withdrawing nitro group, and a methyl ester—making it a valuable building block for constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. Authored from the perspective of a Senior Application Scientist, the content moves beyond simple data presentation to offer mechanistic insights and practical guidance for researchers. We will explore the causality behind synthetic choices, the compound's reactive behavior, and its documented role in the development of novel therapeutic agents, such as inhibitors for the severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease[1].

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization. The key identifiers and properties for this compound are summarized below.

Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 90725-68-1 | [1][2][3] |

| Molecular Formula | C₉H₈BrNO₄ | [4][5][6] |

| Molecular Weight | 274.07 g/mol | [6][7][8] |

| Appearance | White to pale yellow solid/powder | [8][9] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol, and other organic solvents. | [8][9] |

| Storage | Store in a cool, dry, well-closed container away from moisture and strong light. | [8] |

Spectroscopic Profile (Predicted)

While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, its structure allows for a reliable prediction of its spectroscopic characteristics. These predictions are crucial for researchers to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct sets of signals.

-

Aromatic Protons (3H): These will appear in the downfield region (typically δ 7.5-8.5 ppm). The strong electron-withdrawing effects of the nitro and ester groups, combined with the bromine's influence, will lead to complex splitting patterns (doublets and doublets of doublets).

-

Benzylic Protons (-CH₂Br, 2H): A characteristic singlet is expected around δ 4.5-5.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent bromine atom.

-

Methyl Ester Protons (-OCH₃, 3H): A sharp singlet will appear further upfield, typically around δ 3.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide a map of the carbon skeleton.

-

Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 164-167 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected between δ 120-150 ppm, reflecting the lack of symmetry in the molecule.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 52-54 ppm.

-

Benzylic Carbon (-CH₂Br): A signal in the upfield region, typically δ 30-35 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.

-

C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

-

-

MS (Mass Spectrometry): Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum should exhibit a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-•OCH₃), the bromine atom (-•Br), or the nitro group (-•NO₂).

-

Synthesis: Free-Radical Bromination

The most logical and widely employed method for synthesizing this compound is through the free-radical bromination of its precursor, Methyl 2-methyl-5-nitrobenzoate[10]. This reaction specifically targets the benzylic protons, which are activated for radical abstraction.

Mechanistic Rationale

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for the success and safety of this protocol. NBS serves as a source of a consistent, low concentration of molecular bromine (Br₂), which is generated in situ. This prevents high concentrations of Br₂ that could lead to unwanted side reactions, such as electrophilic aromatic substitution on the electron-rich ring (though deactivated in this case). A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, is required to start the chain reaction.

The mechanism proceeds via a classic free-radical chain reaction:

-

Initiation: The initiator (AIBN) thermally decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen from trace HBr to generate the bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzyl radical and HBr.

-

This benzyl radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product and a new bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated when two radicals combine.

Sources

- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 2-bromomethyl-5-nitrobenzoate - Safety Data Sheet [chemicalbook.com]

- 4. PubChemLite - Methyl 5-(bromomethyl)-2-nitrobenzoate (C9H8BrNO4) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 5-bromomethyl-2-nitro-benzoate | 88071-91-4 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 10. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 2-(bromomethyl)-5-nitrobenzoate molecular weight and formula"

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-nitrobenzoate

Abstract: This guide provides a comprehensive technical overview of this compound, a key organic synthesis intermediate. It details the compound's fundamental chemical properties, including its precise molecular weight and formula, and explores its synthesis, primary applications, and safety protocols. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes data from authoritative sources to offer field-proven insights into the compound's utility, particularly as a versatile building block in the preparation of complex pharmaceutical agents.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted benzene derivative characterized by a methyl ester, a bromomethyl group, and a nitro group. These functional groups impart specific reactivity that makes it a valuable reagent in multi-step organic synthesis. The bromomethyl group, in particular, serves as a potent electrophilic site for alkylation reactions.

Chemical Identifiers

A precise identification of this compound is critical for experimental reproducibility and safety. The primary identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 90725-68-1 | [1][2] |

| Synonyms | 2-BROMOMETHYL-5-NITRO-BENZOIC ACID METHYL ESTER | [2] |

Molecular Formula and Weight

The elemental composition and resulting molecular weight are fundamental parameters for stoichiometric calculations in reaction planning.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₄ | [3][4] |

| Molecular Weight | 274.07 g/mol | [3][4] |

Synthesis Pathway: Free-Radical Bromination

The synthesis of this compound is typically achieved via a selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 2-methyl-5-nitrobenzoate. This reaction is a cornerstone of organic synthesis for activating a methyl group on an aromatic ring.

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination over elemental bromine (Br₂). Its primary advantage is its ability to maintain a low, constant concentration of bromine in the reaction mixture, which minimizes competing reactions such as electrophilic aromatic substitution on the electron-rich benzene ring.

-

Radical Initiator (AIBN or Benzoyl Peroxide): The reaction requires a radical initiator to start the chain reaction. Azobisisobutyronitrile (AIBN) is often used because it decomposes at a convenient rate upon heating to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromination chain reaction.

-

Solvent (Carbon Tetrachloride or Acetonitrile): An inert solvent that can facilitate the reaction under reflux conditions is necessary. Carbon tetrachloride (CCl₄) has been traditionally used, though safer alternatives like acetonitrile are now more common.

The general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The utility of this compound lies in its role as a versatile electrophilic building block. The benzylic bromide is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

Synthesis of SARS-CoV Protease Inhibitors

This compound has been specifically utilized in the synthetic preparation of novel, reversible inhibitors for the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV).[1] The bromomethyl group allows for the covalent attachment of this benzoate scaffold to a nucleophilic residue (e.g., a cysteine thiol) within the active site of the target enzyme, forming the basis of the inhibitor's structure.

The logical flow of its application as a building block is illustrated below.

Caption: Role as an electrophilic building block in synthesis.

Intermediate for Other Active Pharmaceutical Ingredients (APIs)

While specific citations point to its use for SARS-CoV inhibitors, compounds with this structural motif are broadly valuable. For instance, a similar isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide, an antineoplastic drug.[3][5][6] This highlights the importance of the 2-(bromomethyl)benzoate scaffold in constructing complex API backbones. The nitro group can be readily reduced to an amine, providing another functional handle for further chemical modification.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for benzylic bromination.[7]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with all necessary safety precautions.

4.1. Materials and Equipment

-

Reactants: Methyl 2-methyl-5-nitrobenzoate, N-Bromosuccinimide (NBS), 2,2'-Azobis(2-methylpropionitrile) (AIBN).

-

Solvents: Carbon tetrachloride (or acetonitrile), Dichloromethane (DCM), Deionized Water.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Büchner funnel, glassware for filtration and recrystallization.

4.2. Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 1 equivalent of Methyl 2-methyl-5-nitrobenzoate in carbon tetrachloride (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add 1.2 equivalents of N-bromosuccinimide and 0.1 equivalents of AIBN to the solution.

-

Reflux: Equip the flask with a reflux condenser under a nitrogen or argon atmosphere. Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide (the byproduct) will form.

-

Filter the mixture to remove the succinimide.

-

Dilute the filtrate with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

-

4.3. Self-Validation and Characterization

-

Purity Assessment: Confirm the purity of the final product using HPLC.

-

Structural Confirmation: Verify the identity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular weight of 274.07 g/mol .[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate care.

| Hazard Category | Description | Precautionary Statements |

| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P317 |

| Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P317 |

| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P319 |

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Keep away from moisture and strong light/heat.[6]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed inside a chemical fume hood.

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular formula (C₉H₈BrNO₄) and molecular weight (274.07 g/mol ). Its synthesis via selective benzylic bromination and its utility as an electrophilic alkylating agent make it indispensable for specific applications in pharmaceutical research, most notably in the development of viral protease inhibitors. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

Methyl 2-Bromo-5-nitrobenzoate | C8H6BrNO4 | CID 245494. PubChem, National Institutes of Health. [Link]

-

Methyl 5-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 17750359. PubChem, National Institutes of Health. [Link]

- US10392364B2 - Process for synthesis of lenalidomide.

-

Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795. PubChem, National Institutes of Health. [Link]

Sources

- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]

- 2. Methyl 2-bromomethyl-5-nitrobenzoate - Safety Data Sheet [chemicalbook.com]

- 3. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 4. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Methyl 2-bromomethyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

"physical properties of Methyl 2-(bromomethyl)-5-nitrobenzoate"

An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-5-nitrobenzoate

Introduction: The Synthetic Workhorse

This compound, identified by CAS Number 90725-68-1, is a substituted aromatic ester of significant interest in medicinal chemistry and organic synthesis.[1][2] Structurally, it features a benzene ring functionalized with a methyl ester, a nitro group, and a reactive bromomethyl group. This unique combination of functional groups, particularly the electrophilic benzylic bromide, makes it a highly valuable intermediate for constructing complex molecular architectures.

Its primary role in the pharmaceutical industry is as a key building block in the synthesis of novel therapeutic agents. Notably, it is utilized in the synthetic preparation of reversible inhibitors for the severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease, a critical target in antiviral drug development.[1] It also serves as an impurity or intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used to treat multiple myeloma.[2][3] This guide provides a comprehensive overview of its physical and spectroscopic properties, experimental characterization methodologies, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, reaction setup, and purification. This compound is an off-white solid at ambient temperature.[1] Its solubility profile is typical for a moderately polar organic molecule; it is largely insoluble in water but soluble in organic solvents, a critical factor for its use in non-aqueous reaction media.

Summary of Physical Data

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while the melting point is experimentally determined, the boiling point and density are often predicted values based on computational models due to the compound's potential for decomposition at high temperatures.

| Property | Value | Source |

| CAS Number | 90725-68-1 | [1][2] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Molecular Weight | 274.07 g/mol | [1][2] |

| Melting Point | 76-77 °C | [1] |

| Boiling Point | 397.3 ± 32.0 °C (Predicted) | [1] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Off-white solid | [1] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthetic intermediate. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically downfield around 3.9 ppm. The benzylic protons (-CH₂Br) would also be a singlet, significantly deshielded by the adjacent bromine and aromatic ring, likely appearing in the 4.5-5.0 ppm range. The three aromatic protons would be in the 7.5-8.5 ppm region, with their splitting patterns (multiplicities) determined by their ortho, meta, and para relationships.

-

¹³C NMR: The carbon NMR spectrum would corroborate the structure. A signal for the methyl ester carbon would be expected around 53 ppm. The benzylic carbon would appear further downfield. The carbonyl carbon of the ester is typically found in the 165-170 ppm region. Aromatic carbons would resonate between 120-150 ppm, with carbons attached to the electron-withdrawing nitro group being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[4] The spectrum of this compound would be characterized by the following absorption bands:

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.[4]

-

N-O Stretch (Nitro Group): Two distinct, strong absorptions are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[4]

-

C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ range.[4]

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, a key fragment observed in GC-MS analysis corresponds to a mass-to-charge ratio (m/z) of 194.[3] This likely corresponds to the loss of the bromine atom and subsequent rearrangements. The molecular ion peak [M]⁺ would be expected at m/z 273 and 275 with roughly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Experimental Methodologies for Characterization

The trustworthiness of any data relies on robust experimental protocols. The following are standardized, field-proven methods for determining the physical properties of a solid organic compound like this compound.

Melting Point Determination

-

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

-

Protocol:

-

A small, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point (76 °C).

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

NMR Sample Preparation and Acquisition

-

Rationale: Proper sample preparation and choice of solvent are critical for obtaining high-resolution spectra. Deuterated solvents are used to avoid large solvent signals overwhelming the analyte signals.

-

Protocol:

-

Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[5]

-

The tube is placed in the NMR spectrometer.

-

Standard acquisition programs for ¹H and ¹³C NMR are run. Key parameters include setting the appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution.[6]

-

Safety, Handling, and Storage

Given its reactive nature, proper handling of this compound is paramount for laboratory safety.

-

Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[1] It is a corrosive and irritant substance.

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage:

Sources

A Technical Guide to the Solubility of Methyl 2-(bromomethyl)-5-nitrobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS No. 90725-68-1), a key intermediate in pharmaceutical synthesis. Given the limited availability of quantitative solubility data in public literature, this document synthesizes information on the compound's physicochemical properties to present a predicted solubility profile across a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers in drug development and process chemistry to optimize their synthetic and purification workflows. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility is particularly noted in the preparation of novel and reversible inhibitors for severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease.[1] The efficiency of synthetic reactions, the design of purification strategies such as crystallization, and the formulation of stable dosage forms are all intrinsically linked to the solubility of this intermediate in various organic media. An in-depth understanding of its solubility is, therefore, not merely an academic exercise but a fundamental prerequisite for robust and scalable pharmaceutical manufacturing.

This guide aims to bridge the current information gap by providing a detailed analysis of the factors governing the solubility of this compound and a practical framework for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where substances with similar polarities tend to be miscible.

This compound is a solid at room temperature with a melting point of 76-77 °C and a molecular weight of 274.07 g/mol . Its structure, depicted in Figure 1, reveals several key functional groups that determine its solubility profile:

-

Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through van der Waals forces.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Ester Group (-COOCH₃): The ester functionality is polar and can act as a hydrogen bond acceptor.

-

Bromomethyl Group (-CH₂Br): This group introduces some polarity and can be involved in dipole-dipole interactions.

The presence of both polar (nitro, ester) and nonpolar (aromatic ring) moieties suggests that this compound will exhibit a nuanced solubility profile, with preferential solubility in solvents of intermediate to high polarity that can engage in the aforementioned intermolecular interactions. Aromatic nitro compounds are generally readily soluble in a wide array of organic solvents.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90725-68-1 | [1] |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Melting Point | 76-77 °C | |

| Appearance | Off-white solid | |

| Topological Polar Surface Area (TPSA) | 72.12 Ų | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 |

The high TPSA value and the presence of multiple hydrogen bond acceptors indicate that the molecule has significant polar characteristics, which will be a primary driver of its solubility in polar solvents.

Predicted Solubility Profile in Common Organic Solvents

In the absence of extensive, publicly available quantitative solubility data for this compound, a predicted solubility profile has been constructed based on its physicochemical properties and by drawing parallels with structurally similar compounds, such as Methyl 2-bromomethyl-3-nitrobenzoate, which is reported to be slightly soluble in methanol and sparingly soluble in chloroform.[3]

The predicted solubility is categorized as follows:

-

High Solubility (> 50 mg/mL): Solvents that are expected to readily dissolve the compound.

-

Moderate Solubility (10-50 mg/mL): Solvents in which the compound is expected to have noticeable but limited solubility.

-

Low Solubility (1-10 mg/mL): Solvents that are expected to be poor solvents for the compound.

-

Insoluble (< 1 mg/mL): Solvents in which the compound is expected to have negligible solubility.

Table 2: Predicted Solubility of this compound in Various Organic Solvents at Ambient Temperature

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Dichloromethane (DCM) | Chlorinated | High | The polarity of DCM is well-suited to interact with the polar functional groups of the solute. |

| Chloroform | Chlorinated | Moderate to High | Similar to DCM, chloroform's polarity should facilitate dissolution. The "sparingly soluble" nature of a related isomer supports this.[3] |

| Acetone | Ketone (Polar Aprotic) | High | As a polar aprotic solvent, acetone can effectively solvate the polar regions of the molecule. |

| Ethyl Acetate | Ester (Polar Aprotic) | Moderate | The ester group in the solvent can interact with the solute's ester group, but the overall polarity is less than that of acetone. |

| Methanol | Alcohol (Polar Protic) | Moderate | Methanol can act as a hydrogen bond donor to the ester and nitro groups. The slight solubility of a related isomer in methanol supports this prediction.[3] |

| Ethanol | Alcohol (Polar Protic) | Moderate | Similar to methanol, but the increased nonpolar character of the ethyl group may slightly reduce solubility compared to methanol. |

| Toluene | Aromatic | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, but it is a poor solvent for the polar functional groups. |

| Hexane | Aliphatic (Nonpolar) | Insoluble | The nonpolar nature of hexane makes it a very poor solvent for this polar compound. |

It is imperative to note that these are predictions. Temperature is a critical factor, and for most solid solutes, solubility increases with increasing temperature.[4] Therefore, for applications such as recrystallization, a solvent with low to moderate solubility at room temperature and high solubility at elevated temperatures would be ideal.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data for process optimization, modeling, or formulation development, experimental determination is essential. The following protocol describes a robust and reliable method for measuring the solubility of this compound using the isothermal equilibrium method, followed by quantification via UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system with a UV detector

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that the solution becomes saturated.

-

Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive analysis of the solubility of this compound in organic solvents. While a definitive quantitative dataset is not yet available in the public domain, the presented physicochemical properties and the resulting predicted solubility profile offer valuable guidance for researchers. The detailed experimental protocol provided herein empowers scientific teams to generate the precise, high-quality solubility data required for their specific applications.

As the use of this compound in pharmaceutical synthesis continues to grow, it is anticipated that more comprehensive experimental solubility data across a range of temperatures and solvent systems will become available. Such data will be invaluable for the development of predictive solubility models and for the further optimization of processes involving this important synthetic intermediate.

References

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

-

Geocities. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

Sources

- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(bromomethyl)-5-nitrobenzoate

Introduction

Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS No. 90725-68-1) is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature—comprising a methyl ester, a nitro group, and a reactive benzylic bromide—makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical agents and functional materials. As an isomer of the more commonly cited Methyl 2-(bromomethyl)-3-nitrobenzoate, an intermediate in the synthesis of Lenalidomide, understanding its precise structure is paramount for reaction design and quality control.[1]

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As publicly available experimental spectra for this specific compound are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers to identify, characterize, and utilize this important chemical entity.

Molecular Structure and Key Features

The structural arrangement of the substituents on the benzene ring is critical to its reactivity and spectroscopic properties. The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups deactivates the aromatic ring towards electrophilic substitution, while the benzylic bromide (-CH₂Br) provides a reactive site for nucleophilic substitution.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, assuming analysis in a standard deuterated solvent like chloroform-d (CDCl₃).[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct regions: the aromatic region, a singlet for the benzylic protons, and a singlet for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.75 | Doublet of doublets (dd) or d | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the ester, leading to significant deshielding. |

| ~ 8.35 | Doublet of doublets (dd) | 1H | H-4 | This proton is ortho to the nitro group and meta to the bromomethyl group, resulting in strong deshielding. |

| ~ 7.80 | Doublet (d) | 1H | H-3 | This proton is ortho to the ester and bromomethyl groups, experiencing moderate deshielding. |

| ~ 4.95 | Singlet (s) | 2H | -CH₂Br | Benzylic protons adjacent to an electronegative bromine atom are deshielded. The signal is a singlet as there are no adjacent protons. |

| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester group typically appear in this region. The signal is a singlet. |

Expertise & Causality: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group through both resonance and induction, causing significant downfield shifts for protons ortho and para to it. The methyl ester is also electron-withdrawing. The proton at position 6 (H-6) is expected to be the most downfield due to its proximity to the nitro group. The coupling patterns (splitting) arise from spin-spin interactions with neighboring protons. H-4 would be split by H-3 and H-6, while H-3 and H-6 would primarily show coupling to their immediate neighbors.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 165 | C=O | The carbonyl carbon of an ester group is characteristically found in this downfield region. |

| ~ 148 | C-5 (C-NO₂) | The carbon atom attached to the nitro group is strongly deshielded. |

| ~ 140 | C-2 (C-CH₂Br) | Aromatic carbon attached to the bromomethyl group. |

| ~ 135 | C-1 (C-COOCH₃) | Quaternary carbon attached to the ester group. |

| ~ 131 | C-6 | Aromatic CH carbon deshielded by its position relative to the nitro and ester groups. |

| ~ 128 | C-3 | Aromatic CH carbon. |

| ~ 124 | C-4 | Aromatic CH carbon deshielded by the adjacent nitro group. |

| ~ 53 | -OCH₃ | The methyl carbon of the ester group is typically found in this upfield region. |

| ~ 30 | -CH₂Br | The benzylic carbon attached to bromine is shifted downfield relative to a standard methyl group. |

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a plot of absorbance (or transmittance) versus frequency of radiation (in wavenumbers, cm⁻¹).

Predicted Characteristic IR Absorptions

The key functional groups in this compound will give rise to strong, characteristic absorption bands.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3100–3000 | C-H stretch | Aromatic | Medium |

| 2990–2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) | Medium |

| ~ 1730 | C=O stretch | Ester | Strong |

| ~ 1610, 1480 | C=C stretch | Aromatic Ring | Medium-Weak |

| ~ 1530 | N=O asymmetric stretch | Nitro Group | Strong |

| ~ 1350 | N=O symmetric stretch | Nitro Group | Strong |

| 1300–1100 | C-O stretch | Ester | Strong |

| ~ 680 | C-Br stretch | Alkyl Halide | Medium |

Trustworthiness & Validation: This pattern of absorptions provides a self-validating system. The presence of a strong peak around 1730 cm⁻¹ confirms the carbonyl of the ester, which must be accompanied by strong C-O stretching bands between 1300-1100 cm⁻¹.[3][4][5] Simultaneously, two very strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹ are the definitive signature of the nitro group.[6] The combination of these specific bands provides high confidence in the identification of the molecule's core functional groups.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₈BrNO₄, Molecular Weight: 274.07 g/mol ), Electron Ionization (EI) would be a standard method.

Predicted Fragmentation Pathway

The molecular ion peak (M⁺) is expected at m/z 274 (for ⁷⁹Br) and 276 (for ⁸¹Br) with an approximate 1:1 intensity ratio, which is a characteristic signature for a molecule containing one bromine atom.

Key Predicted Fragments:

-

m/z 195: Loss of a bromine radical ([M-Br]⁺). This is often a very favorable fragmentation for benzylic bromides.

-

m/z 243/245: Loss of a methoxy radical ([M-OCH₃]⁺). A common fragmentation for methyl esters.

-

m/z 228/230: Loss of the nitro group ([M-NO₂]⁺).

-

m/z 165: Loss of Br and OCH₃.

-

m/z 149: Loss of Br and the entire COOCH₃ group.

Caption: Predicted major fragmentation pathway for this compound.

Part 4: Experimental Protocols

Synthesis Protocol: Benzylic Bromination

This protocol describes a plausible synthesis of this compound from its precursor, Methyl 2-methyl-5-nitrobenzoate, via a radical-initiated reaction. This method is adapted from established procedures for similar compounds.[7][8][9]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Methyl 2-methyl-5-nitrobenzoate (1.0 eq.) in an anhydrous solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq.).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77-80°C for CCl₄) and maintain under an inert atmosphere (e.g., Nitrogen) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically runs for 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Spectroscopic Data Acquisition Protocol

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Angle: 30-45°.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

-

Mode: Proton-decoupled.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

2. IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[11]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 70°C, hold for 2 min, then ramp at 15°C/min to 300°C and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

References

-

University of California, Los Angeles (UCLA) Chemistry Department. IR Absorption Table. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of California, Santa Cruz (UCSC) Chemistry Department. IR Tables, Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 1007-1011. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. Methyl 2-bromomethyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(bromomethyl)-5-nitrobenzoate

This document serves as a comprehensive technical guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(bromomethyl)-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this guide provides a detailed theoretical prediction, an interpretation of expected spectral features, and a robust experimental protocol for acquiring high-fidelity data. The causality behind spectral phenomena and experimental design is emphasized to ensure both scientific integrity and practical utility.

Introduction and Molecular Context

This compound (CAS No. 90725-68-1) is a substituted aromatic compound of significant interest as a building block in organic synthesis. Notably, it serves as a key intermediate in the preparation of novel and reversible inhibitors for proteases, such as the papain-like protease of the SARS-coronavirus.[1] Given its role in the synthesis of high-value pharmaceutical agents, unambiguous structural verification is critical. ¹H NMR spectroscopy is the primary analytical method for confirming the identity and purity of such molecules by providing detailed information about the electronic environment of every proton in the structure.

This guide will deconstruct the anticipated ¹H NMR spectrum of the title compound by analyzing its distinct proton environments, predicting their chemical shifts and coupling patterns based on established principles of substituent effects, and providing a standardized methodology for experimental acquisition and data processing.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule. This compound has five distinct proton environments, which are systematically labeled in the diagram below.

Figure 1: Molecular structure of this compound with distinct proton environments labeled Ha through He.

-

Aromatic Protons: Ha, Hb, and Hc reside on the benzene ring.

-

Benzylic Protons (Hd): The two protons of the bromomethyl (-CH₂Br) group.

-

Methyl Ester Protons (He): The three protons of the methoxy (-OCH₃) group.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[2]

Chemical Shift Analysis

-

Methyl Protons (He, -OCH₃): These protons are attached to an oxygen atom, which is electronegative. They are expected to appear as a sharp singlet. The typical range for methyl ester protons is δ 3.8-4.0 ppm.[3][4] They are relatively isolated from the aromatic ring's electronic effects, so their position is highly predictable.

-

Predicted Shift: ~3.95 ppm

-

-

Benzylic Protons (Hd, -CH₂Br): These protons are deshielded by two effects: their position adjacent to the electronegative bromine atom and their attachment to the aromatic ring system. The standard chemical shift for benzyl bromide is approximately 4.4-4.5 ppm.[5][6] The presence of the ortho-ester group will provide an additional deshielding effect.

-

Predicted Shift: ~4.80 ppm

-

-

Aromatic Protons (Ha, Hb, Hc): The chemical shifts in this region are governed by the combined electronic effects of the three substituents on the ring.

-

Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both induction and resonance. It strongly deshields protons at the ortho and para positions.[7]

-

Ester Group (-COOCH₃): This is a moderately electron-withdrawing group.

-

Bromomethyl Group (-CH₂Br): This group is weakly electron-withdrawing (deactivating).

Based on these effects:

-

Hc (H-6): This proton is ortho to the powerful electron-withdrawing nitro group and meta to the ester group. The ortho effect of the nitro group is dominant, making Hc the most deshielded aromatic proton.

-

Predicted Shift: ~8.60 ppm

-

-

Hb (H-4): This proton is meta to both the nitro and ester groups, and para to the bromomethyl group. It will be less deshielded than Hc and Ha.

-

Predicted Shift: ~8.45 ppm

-

-

Ha (H-3): This proton is ortho to the ester group and meta to the nitro group. It will be significantly deshielded by the ortho ester, but less so than Hc is by the ortho nitro group.

-

Predicted Shift: ~7.80 ppm

-

-

Multiplicity (Spin-Spin Splitting) Analysis

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split. The number of peaks in a split signal is given by the n+1 rule, where n is the number of neighboring protons.

-

He (-OCH₃): No adjacent protons. Expected to be a singlet (s) .

-

Hd (-CH₂Br): No adjacent protons. Expected to be a singlet (s) .

-

Aromatic Protons:

-

Hc (H-6): Coupled to Hb through a four-bond meta-coupling. This results in a small splitting (J ≈ 2-3 Hz). It will appear as a doublet (d) .

-

Hb (H-4): Coupled to Ha through a three-bond ortho-coupling (J ≈ 8-9 Hz) and to Hc through a four-bond meta-coupling (J ≈ 2-3 Hz). It will appear as a doublet of doublets (dd) .

-

Ha (H-3): Coupled to Hb through a three-bond ortho-coupling (J ≈ 8-9 Hz). It will appear as a doublet (d) .

-

Integration Analysis

The integrated area under each signal is proportional to the number of protons it represents.

-

Aromatic (Ha, Hb, Hc): Each signal will integrate to 1H.

-

Benzylic (Hd): The signal will integrate to 2H.

-

Methyl (He): The signal will integrate to 3H. The expected integration ratio is 1:1:1:2:3 .

Recommended Experimental Protocol

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum.[8] The following workflow is recommended for the analysis of this compound.

Figure 2: Recommended workflow for the acquisition and analysis of the ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). CDCl₃ is a suitable choice for this compound due to its polarity and ability to dissolve a wide range of organic molecules.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, especially in the complex aromatic region.

-

Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to optimize homogeneity.

-

Set appropriate acquisition parameters. Recommended starting parameters are:

-

Pulse Angle: 30° (to ensure full relaxation between scans)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 (to achieve a good signal-to-noise ratio)

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Carefully perform phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the values to obtain the proton ratio.

-

Predicted Data Summary and Interpretation

The predicted ¹H NMR data for this compound is summarized in the table below. This table serves as a reference for assigning peaks in an experimentally obtained spectrum.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hc | Aromatic H-6 | ~8.60 | Doublet (d) | Jmeta ≈ 2.5 | 1H |

| Hb | Aromatic H-4 | ~8.45 | Doublet of Doublets (dd) | Jortho ≈ 8.5, Jmeta ≈ 2.5 | 1H |

| Ha | Aromatic H-3 | ~7.80 | Doublet (d) | Jortho ≈ 8.5 | 1H |

| Hd | Benzylic -CH₂Br | ~4.80 | Singlet (s) | N/A | 2H |

| He | Methyl -OCH₃ | ~3.95 | Singlet (s) | N/A | 3H |

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

The relationship between the aromatic protons and their coupling is visualized below.

Sources

- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 5. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"Methyl 2-(bromomethyl)-5-nitrobenzoate structural analysis"

An In-Depth Technical Guide to the Structural Analysis of Methyl 2-(bromomethyl)-5-nitrobenzoate

Introduction

This compound (CAS No: 90725-68-1) is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic bromide and an electron-deficient nitro-substituted benzene ring, makes it a versatile intermediate. Notably, it serves as a building block in the synthesis of novel therapeutic agents, including reversible inhibitors for severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease[1].

However, its structural similarity to other isomers and its classification as a potential genotoxic impurity (PGI) in certain pharmaceutical manufacturing processes necessitate rigorous and unambiguous structural characterization[2]. The presence of such impurities, even at trace levels, can have significant implications for drug safety and efficacy.

This technical guide provides a comprehensive, multi-technique framework for the definitive structural analysis and purity assessment of this compound. As a Senior Application Scientist, the emphasis here is not merely on the data but on the strategic integration of analytical techniques to build a self-validating system of evidence, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the fundamental properties of the molecule. The structure contains three key regions that dictate its chemical behavior and spectroscopic signature: the methyl ester, the electrophilic bromomethyl group, and the nitro-substituted aromatic ring. The strong electron-withdrawing nature of the nitro group and the ester functionality deactivates the aromatic ring, while the bromomethyl group provides a reactive site for nucleophilic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90725-68-1 | [1] |

| Molecular Formula | C₉H₈BrNO₄ | [3] |

| Molecular Weight | 274.07 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 72-74 °C | [5][6] |

| Solubility | Soluble in methanol and other organic solvents; insoluble in water. | [4][5] |

Spectroscopic Elucidation of Molecular Structure

A singular analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise in Action: Why NMR is Foundational The ¹H NMR spectrum provides a direct map of the proton environments and their neighboring relationships through spin-spin coupling. For a molecule like this, with distinct aromatic and aliphatic regions, ¹H NMR can rapidly confirm the substitution pattern on the benzene ring—a critical step in distinguishing it from other isomers, such as Methyl 2-(bromomethyl)-3-nitrobenzoate.

A. ¹H NMR Spectroscopy Protocol & Interpretation

A high-quality spectrum is paramount for accurate interpretation.

Experimental Protocol: ¹H NMR Acquisition

-